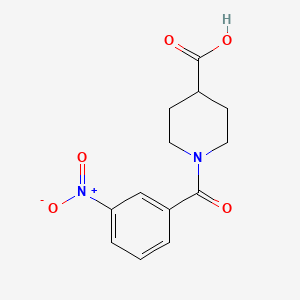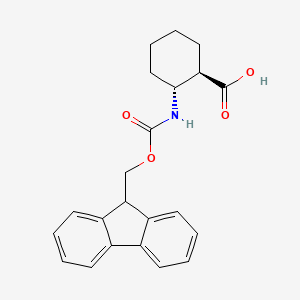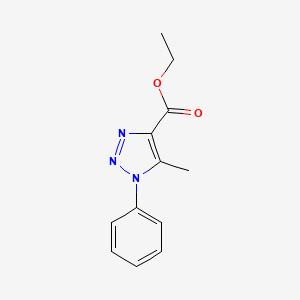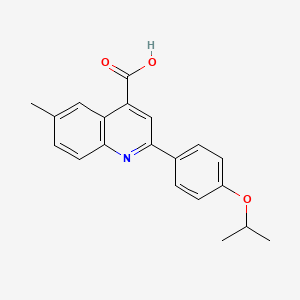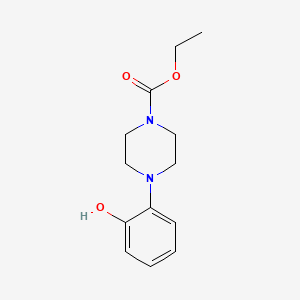
1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents. For example, in the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines, 1-methyl piperazine reacts with alkoxyphenyl isothiocyanates in an ethereal solution . Similarly, the synthesis of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione involves a cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide . These methods suggest that the synthesis of "1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine" could involve a reaction between a suitable hydroxyphenyl compound and a piperazine derivative with an ethoxycarbonyl group.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt different conformations such as chair or boat forms. The crystal structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione shows that the molecule is not planar and the rings are coplanar with their attached groups . This information can be extrapolated to suggest that "1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine" may also exhibit non-planarity and specific conformational features.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their substituents. For instance, the introduction of oxygen-containing functionalities can lead to the formation of ketones and alcohols . The presence of a hydroxy group in "1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine" could potentially make it amenable to reactions such as esterification or oxidation.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their substituents. For example, the introduction of alkoxy groups can affect the solubility and crystallization behavior of the compounds . The presence of a hydroxy group in "1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine" could similarly influence its solubility, boiling point, and potential for forming intermolecular hydrogen bonds.
Aplicaciones Científicas De Investigación
Therapeutic Uses and Drug Development
Piperazine derivatives play a critical role in the rational design of drugs. Their chemical structure allows for slight modifications that can significantly alter the medicinal properties of the resultant molecules. Such derivatives have been found in drugs with diverse therapeutic uses including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and as agents in imaging applications. The flexibility of the piperazine scaffold makes it a valuable building block in discovering drug-like elements for various diseases, highlighting the need for continued therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).
Antimycobacterial Activity
Recent studies have shown that piperazine, as a core structural element, is involved in the development of compounds with significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underlines the potential of piperazine derivatives in creating effective anti-mycobacterial agents, demonstrating the scaffold's medicinal significance beyond CNS activity (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Environmental Applications
In addition to therapeutic uses, piperazine-based compounds have found applications in environmental science, particularly in the development of nanofiltration (NF) membranes. These membranes, featuring a crumpled polyamide layer incorporating piperazine, exhibit enhanced separation performance, including improved water permeance, selectivity, and antifouling capabilities. This innovative application demonstrates the versatility of piperazine derivatives beyond pharmaceuticals, extending into critical environmental technologies (Shao, Zeng, Long, Zhu, Peng, Wang, Yang, & Tang, 2022).
Propiedades
IUPAC Name |
ethyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-13(17)15-9-7-14(8-10-15)11-5-3-4-6-12(11)16/h3-6,16H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBSXIAMRFKRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368747 | |
| Record name | 1-(2-hydroxyphenyl)-4-ethoxycarbonyl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine | |
CAS RN |
67915-00-8 | |
| Record name | Ethyl 4-(2-hydroxyphenyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-hydroxyphenyl)-4-ethoxycarbonyl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

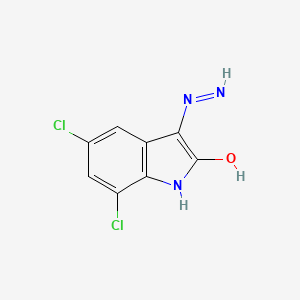

![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)
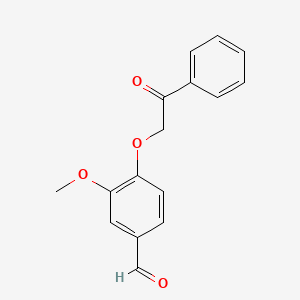
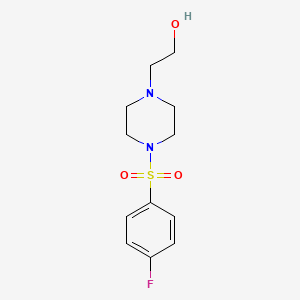

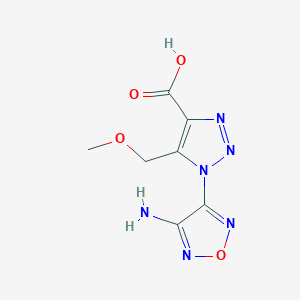
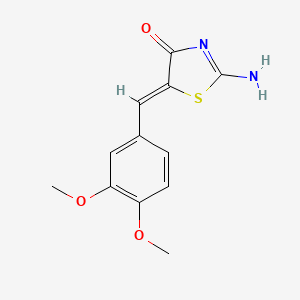

![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)
